BIIB021 is a fully synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90). [, , ] It is a non-ansamycin derivative, contrasting with earlier Hsp90 inhibitors like 17-AAG. [, ] This distinction confers several advantages, including improved solubility, bioavailability, and reduced hepatotoxicity. [] BIIB021 has demonstrated potent antitumor activity in preclinical models, acting against various tumor types, including breast, prostate, gastric, and blood-based cancers. [, , ] It operates by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function. [] This inhibition leads to the degradation of oncogenic signaling proteins, ultimately resulting in tumor cell death. [, ]
BIIB021, previously known as CNF2024, was developed as part of a research initiative aimed at creating effective cancer therapies. It is classified under the category of antineoplastic agents, specifically targeting the Hsp90 protein family. The compound has shown promise in preclinical studies for its ability to inhibit tumor growth across various cancer types by interfering with critical signaling pathways associated with oncogenesis .
The synthesis of BIIB021 involves several key steps to ensure the production of a pure and effective compound. The synthetic route typically includes the following stages:
Specific parameters such as reaction temperatures, solvent choices, and reaction times are optimized during these stages to maximize yield and minimize impurities .
BIIB021 has a complex molecular structure characterized by its interaction with the ATP-binding pocket of Hsp90. Its chemical formula can be represented as CHNO, with a molecular weight of approximately 314.38 g/mol.
BIIB021 participates in several critical chemical reactions within biological systems:
The mechanism of action for BIIB021 primarily revolves around its role as an Hsp90 inhibitor:
Studies have shown that treatment with BIIB021 can significantly reduce levels of phosphorylated MDM2 while increasing total p53 levels, indicating a shift towards pro-apoptotic signaling .
BIIB021 exhibits several notable physical and chemical properties:
The primary applications of BIIB021 lie within cancer therapy:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2